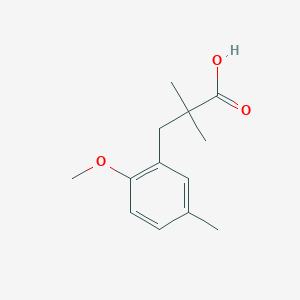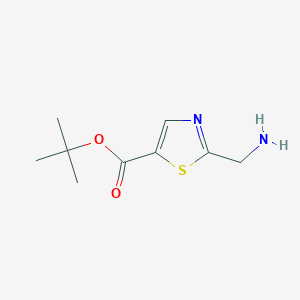amine CAS No. 912907-06-3](/img/structure/B13530659.png)
[1-(4-Bromophenyl)butyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)butylamine: is an organic compound with the molecular formula C11H16BrN. It is also known by its IUPAC name, 1-(4-bromophenyl)-N-methyl-1-butanamine . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyl chain and a methylamine group. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)butylamine typically involves the following steps:
Bromination: The starting material, 4-bromobenzene, undergoes bromination to introduce the bromine atom onto the phenyl ring.
Butylation: The brominated benzene is then subjected to a Friedel-Crafts alkylation reaction with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(4-bromophenyl)butane.
Amination: The final step involves the reaction of 1-(4-bromophenyl)butane with methylamine under basic conditions to yield 1-(4-Bromophenyl)butylamine.
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)butylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 1-(4-Bromophenyl)butylamine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 1-(4-Bromophenyl)butylamine can lead to the formation of the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Major Products:
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 1-(4-Bromophenyl)butylamine is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenyl derivatives on biological systems.
Medicine:
Drug Development: 1-(4-Bromophenyl)butylamine is explored for its potential therapeutic properties and as a building block in the development of new drugs.
Industry:
Material Science: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)butylamine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The butyl chain and methylamine group contribute to the compound’s lipophilicity and ability to cross biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)butyl(methyl)amine: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)butyl(methyl)amine: Similar structure with a fluorine atom instead of bromine.
1-(4-Iodophenyl)butyl(methyl)amine: Similar structure with an iodine atom instead of bromine.
Uniqueness:
Bromine Substitution: The presence of a bromine atom in 1-(4-Bromophenyl)butylamine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
CAS-Nummer |
912907-06-3 |
|---|---|
Molekularformel |
C11H16BrN |
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-4-11(13-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
PMUHMACXBKPGNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=C(C=C1)Br)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)









